N2,N2-Dimethyl-N6-(1-oxotetradecyl)-L-lysine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EINECS 298-846-0 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique EINECS number and is used in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of EINECS 298-846-0 involves specific synthetic routes and reaction conditions. These methods typically include the use of hazardous chemicals and require appropriate personal protective equipment . The synthetic routes may involve multiple steps, including the use of reagents such as concentrated nitric acid and hydrochloric acid for digestion and preparation .
Industrial Production Methods: Industrial production methods for EINECS 298-846-0 are designed to ensure high yield and purity. These methods often involve large-scale chemical reactions and the use of specialized equipment to control reaction conditions. The production process may include steps such as distillation, crystallization, and purification to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: EINECS 298-846-0 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications in different fields.
Common Reagents and Conditions: Common reagents used in the reactions of EINECS 298-846-0 include oxidizing agents, reducing agents, and catalysts. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of EINECS 298-846-0 depend on the specific reaction conditions and reagents used. These products are often characterized by their unique chemical structures and properties, which are tailored for specific applications.
Wissenschaftliche Forschungsanwendungen
EINECS 298-846-0 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for various chemical reactions and synthesis processes. In biology, it may be used in studies related to cellular processes and molecular interactions. In medicine, the compound can be utilized in the development of pharmaceuticals and therapeutic agents. In industry, it is employed in the production of materials and chemicals with specific properties .
Wirkmechanismus
The mechanism of action of EINECS 298-846-0 involves its interaction with molecular targets and pathways within biological systems. The compound exerts its effects by binding to specific receptors or enzymes, leading to changes in cellular functions and processes. The detailed molecular mechanisms and pathways involved in its action are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: EINECS 298-846-0 can be compared with other similar compounds listed in the EINECS inventory. These compounds may share similar chemical structures and properties but differ in their specific applications and effects. Examples of similar compounds include those with similar molecular formulas and functional groups .
Uniqueness: The uniqueness of EINECS 298-846-0 lies in its specific chemical structure and the range of applications it offers. Its distinct properties make it suitable for various scientific and industrial uses, setting it apart from other compounds in the same category.
Eigenschaften
CAS-Nummer |
93839-74-8 |
---|---|
Molekularformel |
C22H44N2O3 |
Molekulargewicht |
384.6 g/mol |
IUPAC-Name |
(2S)-2-(dimethylamino)-6-(tetradecanoylamino)hexanoic acid |
InChI |
InChI=1S/C22H44N2O3/c1-4-5-6-7-8-9-10-11-12-13-14-18-21(25)23-19-16-15-17-20(22(26)27)24(2)3/h20H,4-19H2,1-3H3,(H,23,25)(H,26,27)/t20-/m0/s1 |
InChI-Schlüssel |
BXEWSXCWIYPNGS-FQEVSTJZSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCC(=O)NCCCC[C@@H](C(=O)O)N(C)C |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)NCCCCC(C(=O)O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.